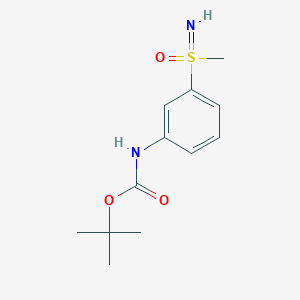
tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
化学反応の分析
tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (3-(S-methylsulfonyl)phenyl)carbamate
- tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)urea These compounds share structural similarities but differ in their functional groups and reactivity. The unique properties of this compound make it particularly valuable for specific applications in research and industry .
生物活性
tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a sulfonimidoyl moiety, and a phenyl carbamate structure. Its molecular formula is C12H17N2O4S, indicating a complex structure that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as proteins and enzymes. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on these targets, potentially inhibiting their activity. This interaction can lead to alterations in various biochemical pathways, which may account for the compound's observed effects in biological systems.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial and anti-inflammatory activities. For instance, studies on related sulfonamide compounds have shown promising results against various bacterial strains and inflammatory conditions .
Enzyme Inhibition
The compound's mechanism involves the inhibition of key enzymes, which has been explored in various studies. For example, it may act as an inhibitor of serine proteases, which are crucial in many physiological processes. This inhibition could be leveraged for therapeutic applications in diseases where these enzymes play a pivotal role .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities. For instance, one study reported a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potency as an inhibitor .
- In Vivo Models : Animal models have been employed to assess the anti-inflammatory effects of the compound. In one study, rats treated with the compound showed reduced paw edema compared to control groups, suggesting effective anti-inflammatory properties .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate | Moderate anti-inflammatory | Enzyme inhibition via covalent bonding |
| tert-Butyl [4-(S-methylsulfonamido)phenyl]carbamate | Antimicrobial | Inhibition of bacterial growth |
| tert-Butyl [4-(S-methylsulfonyl)phenyl]urea | Cytotoxic | Induction of apoptosis in cancer cells |
This table highlights the unique position of this compound among similar compounds due to its specific biological interactions.
特性
IUPAC Name |
tert-butyl N-[3-(methylsulfonimidoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-9-6-5-7-10(8-9)18(4,13)16/h5-8,13H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYTMWKQISPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














